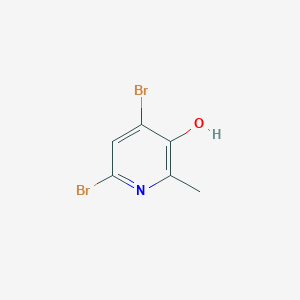

4,6-Dibromo-2-methylpyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

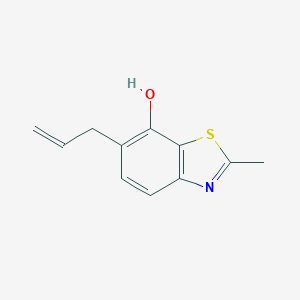

"4,6-Dibromo-2-methylpyridin-3-ol" is a compound of interest in the field of organic chemistry, particularly in the context of halogenated pyridines. These compounds serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of halogenated pyridines, akin to "4,6-Dibromo-2-methylpyridin-3-ol", involves regioselective cross-coupling reactions, such as Suzuki reactions, which enable the introduction of various substituents into the pyridine ring under palladium catalysis. These methods afford high regioselectivity and yield, crucial for synthesizing complex molecules efficiently (Sicre, Alonso-Gómez, & Cid, 2006).

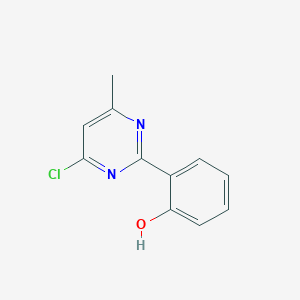

Molecular Structure Analysis

The molecular structure of compounds similar to "4,6-Dibromo-2-methylpyridin-3-ol" can be characterized using techniques such as X-ray diffraction, revealing short N-H···O hydrogen bridges indicative of strong intermolecular interactions. These findings contribute to understanding the compound's crystalline structure and potential for forming solid-state adducts with other molecules (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Chemical Reactions and Properties

Halogenated pyridines, including "4,6-Dibromo-2-methylpyridin-3-ol", participate in various chemical reactions, such as nucleophilic substitutions, facilitating the introduction of different functional groups. These reactions are pivotal for modifying the compound's chemical properties for specific applications, demonstrating the versatility of halogenated pyridines in organic synthesis (Teague, 2008).

Wissenschaftliche Forschungsanwendungen

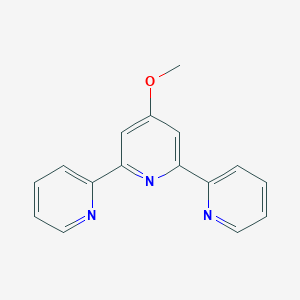

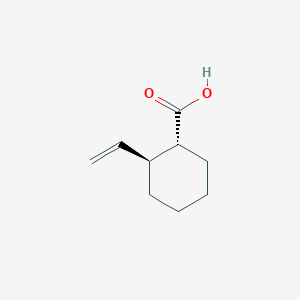

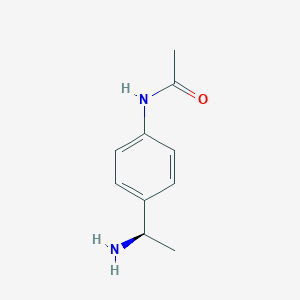

- Summary of the Application: The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives could potentially be used as chiral dopants for liquid crystals .

- Methods of Application: The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes: The reactions produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

Safety And Hazards

The specific safety and hazards information for 4,6-Dibromo-2-methylpyridin-3-ol is not available in the retrieved papers. However, it’s always recommended to handle chemical compounds with appropriate safety measures including wearing suitable gloves, eye protection, and protective clothing.

Zukünftige Richtungen

The future directions for the use and study of 4,6-Dibromo-2-methylpyridin-3-ol are not specified in the retrieved papers. However, given its potential in the synthesis of various pyridin-5-ols and pyridin-N-oxides2, it could be a valuable compound in chemical and pharmaceutical industries.

Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.

Eigenschaften

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-methylpyridin-3-ol | |

CAS RN |

188923-75-3 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)